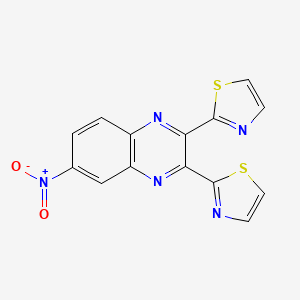
6-Nitro-2,3-bis(1,3-thiazol-2-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitro-2,3-bis(1,3-thiazol-2-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with nitro and thiazolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2,3-bis(1,3-thiazol-2-yl)quinoxaline typically involves the cyclization and condensation of appropriate precursors. One common method involves the reaction of 2,3-diaminoquinoxaline with 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The nitro group can be introduced through nitration using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-Nitro-2,3-bis(1,3-thiazol-2-yl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinoxaline derivatives.
科学的研究の応用
6-Nitro-2,3-bis(1,3-thiazol-2-yl)quinoxaline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 6-Nitro-2,3-bis(1,3-thiazol-2-yl)quinoxaline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thiazolyl groups may also contribute to the compound’s ability to bind to enzymes or receptors, modulating their activity and affecting cellular pathways.
類似化合物との比較
Similar Compounds
2,3-Bis(1,3-thiazol-2-yl)quinoxaline: Lacks the nitro group, which may result in different biological activities.
6-Amino-2,3-bis(1,3-thiazol-2-yl)quinoxaline: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
6-Nitroquinoxaline: Lacks the thiazolyl groups, which may affect its chemical and biological properties.
Uniqueness
6-Nitro-2,3-bis(1,3-thiazol-2-yl)quinoxaline is unique due to the presence of both nitro and thiazolyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
832080-70-3 |
|---|---|
分子式 |
C14H7N5O2S2 |
分子量 |
341.4 g/mol |
IUPAC名 |
2-[6-nitro-3-(1,3-thiazol-2-yl)quinoxalin-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C14H7N5O2S2/c20-19(21)8-1-2-9-10(7-8)18-12(14-16-4-6-23-14)11(17-9)13-15-3-5-22-13/h1-7H |
InChIキー |
ZCPPQZYIPHTCFV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(C(=N2)C3=NC=CS3)C4=NC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



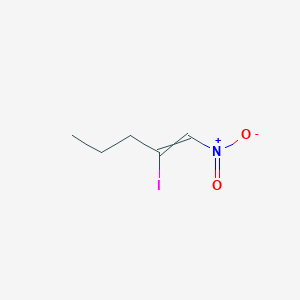
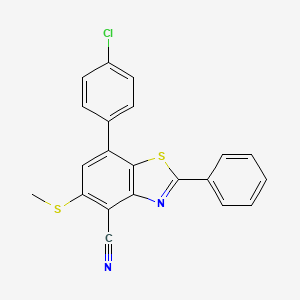
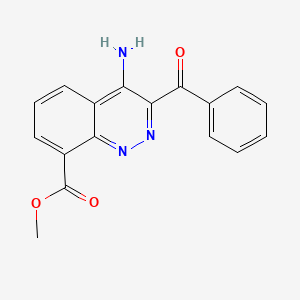
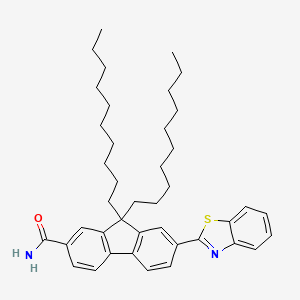


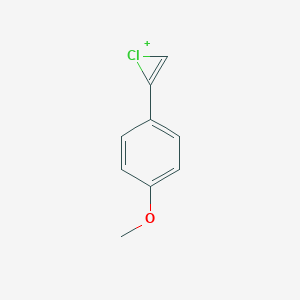
![Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-](/img/structure/B14198396.png)



![3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol](/img/structure/B14198411.png)
![N-[(Benzenesulfonyl)(dibromo)acetyl]glycine](/img/structure/B14198417.png)
